molecular formula C7H12S2 B017217 Methyl cyclopentanecarbodithioate CAS No. 104681-55-2

Methyl cyclopentanecarbodithioate

Cat. No.: B017217
CAS No.: 104681-55-2
M. Wt: 160.3 g/mol
InChI Key: SZBSDHABBJYRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU 590 dihydrochloride is a synthetic compound known for its ability to inhibit specific potassium channels, particularly the renal outer medullary potassium channel (Kir1.1) and the inward rectifying potassium channel (Kir7.1). It has a molecular formula of C24H34Cl2N4O7 and a molecular weight of 561.46 g/mol . This compound is primarily used in scientific research to study the function and regulation of these potassium channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 590 dihydrochloride involves multiple steps, starting with the preparation of the core structure, 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane. This is achieved through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The final product is obtained by treating the core structure with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for VU 590 dihydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

VU 590 dihydrochloride primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

    Oxidation: The nitro groups in the compound can be reduced to amines under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or amines.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

VU 590 dihydrochloride is widely used in scientific research due to its ability to selectively inhibit specific potassium channels. Its applications include:

    Chemistry: Used to study the structure and function of potassium channels.

    Biology: Helps in understanding the physiological roles of potassium channels in various tissues.

    Medicine: Potential therapeutic applications in conditions related to potassium channel dysfunction, such as hypertension and cardiac arrhythmias.

    Industry: Used in the development of new drugs targeting potassium channels.

Mechanism of Action

VU 590 dihydrochloride exerts its effects by blocking the ion permeation pathway of the Kir1.1 and Kir7.1 potassium channels. This inhibition is dose-dependent and occurs at sub-micromolar concentrations for Kir1.1 and micromolar concentrations for Kir7.1 . The compound binds to specific sites within the channels, preventing the flow of potassium ions and thereby modulating the channel’s activity.

Comparison with Similar Compounds

Similar Compounds

    VU 591 dihydrochloride: Another inhibitor of Kir1.1 channels with similar potency.

    Tertiapin-Q: A peptide inhibitor of Kir1.1 channels.

    ML133: A small molecule inhibitor of Kir2.1 channels.

Uniqueness

VU 590 dihydrochloride is unique in its selectivity for Kir1.1 and Kir7.1 channels, with no significant effect on other potassium channels such as Kir2.1 and Kir4.1 . This selectivity makes it a valuable tool for studying the specific roles of these channels in various physiological and pathological processes.

Properties

CAS No.

104681-55-2

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

methyl cyclopentanecarbodithioate

InChI

InChI=1S/C7H12S2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

SZBSDHABBJYRMJ-UHFFFAOYSA-N

SMILES

CSC(=S)C1CCCC1

Canonical SMILES

CSC(=S)C1CCCC1

Synonyms

Cyclopentanecarbodithioic acid, methyl ester (9CI)

Origin of Product

United States

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